1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-furylmethyl)methanamine
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Overview
Description
1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-furylmethyl)methanamine is an organic compound that features a pyrazole ring substituted with dimethyl groups and a furylmethylamine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-furylmethyl)methanamine typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution with Dimethyl Groups: The pyrazole ring can be alkylated using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Furylmethylamine Moiety: This step involves the reaction of the dimethylpyrazole with furylmethylamine, possibly through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-furylmethyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a fully saturated amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrazole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-furylmethyl)methanamine would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, G-protein coupled receptors, or ion channels.
Comparison with Similar Compounds
Similar Compounds
1-(1H-pyrazol-4-yl)-N-(2-furylmethyl)methanamine: Lacks the dimethyl substitution.
1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine: Lacks the furyl group.
1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-thienylmethyl)methanamine: Contains a thienyl group instead of a furyl group.
Uniqueness
1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-furylmethyl)methanamine is unique due to the combination of the dimethylpyrazole and furylmethylamine moieties, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C11H16ClN3O |
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Molecular Weight |
241.72 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(furan-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H15N3O.ClH/c1-9-10(7-13-14(9)2)6-12-8-11-4-3-5-15-11;/h3-5,7,12H,6,8H2,1-2H3;1H |
InChI Key |
IKMIADOZBIDNGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNCC2=CC=CO2.Cl |
Origin of Product |
United States |
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